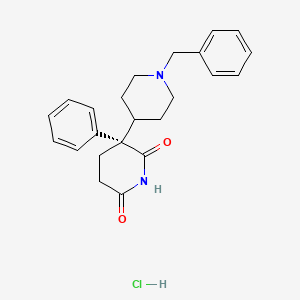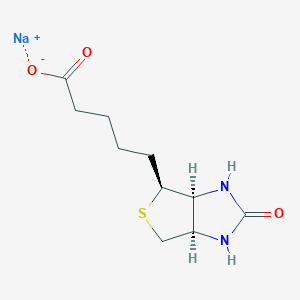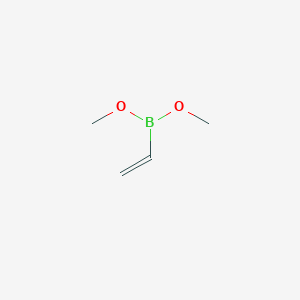![molecular formula C31H31N2O5+ B1265030 2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid](/img/structure/B1265030.png)
2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid is a fluorescent label belonging to the class of rhodamine dyes. It is known for its strong absorption, high fluorescence quantum yield, and high thermal and photo-stability. These properties make it highly suitable for single-molecule detection applications and high-resolution microscopy such as photoactivated localization microscopy, direct stochastic optical reconstruction microscopy, and stimulated emission depletion microscopy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid is synthesized through a series of chemical reactions involving the coupling of rhodamine derivatives with various functional groups. The dye is typically supplied as a mixture of two isomers with practically identical absorption and fluorescence properties .
Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of rhodamine derivatives followed by purification processes to isolate the desired isomer. The dye is then formulated into various forms such as NHS-ester, maleimide, iodoacetamide, and others for specific applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The dye readily reacts with compounds containing amino groups, forming chemically stable amide bonds.
Oxidation and Reduction Reactions: The dye’s optical properties can be influenced by protonation-deprotonation equilibria, which affect its absorption and fluorescence characteristics.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include NHS-ester and maleimide, with optimal pH ranges for coupling being 8.0 to 9.0.
Oxidation and Reduction Reactions: Reagents such as trifluoroacetic acid and triethylamine are used to manipulate the protonation state of the dye.
Major Products:
Substitution Reactions: The major products are labeled proteins or peptides with enhanced fluorescence properties.
Oxidation and Reduction Reactions: The major products include protonated and deprotonated forms of the dye, which exhibit different optical properties.
Wissenschaftliche Forschungsanwendungen
2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent label for detecting and quantifying chemical reactions.
Biology: Applied in labeling DNA, RNA, and proteins for various biological assays.
Industry: Employed in high-resolution microscopy techniques for material science research.
Wirkmechanismus
The mechanism of action of 2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid involves its ability to absorb light at specific wavelengths and emit fluorescence. The dye’s fluorescence is influenced by its protonation state, which can be manipulated using various reagents. The molecular targets include amino groups on proteins and peptides, forming stable amide bonds that enhance fluorescence properties .
Vergleich Mit ähnlichen Verbindungen
- ATTO 488 NHS ester
- ATTO 532 NHS ester
- ATTO 647 NHS ester
- ATTO 594 NHS ester
- ATTO 590 NHS ester
Comparison: 2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid is unique due to its specific absorption and fluorescence properties, making it highly suitable for single-molecule detection and high-resolution microscopy. Compared to other similar compounds, this compound offers a balance of strong absorption, high fluorescence quantum yield, and high thermal and photo-stability .
Eigenschaften
Molekularformel |
C31H31N2O5+ |
|---|---|
Molekulargewicht |
511.6 g/mol |
IUPAC-Name |
2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid |
InChI |
InChI=1S/C31H30N2O5/c1-3-32-11-5-7-18-13-23-27(16-25(18)32)38-28-17-26-19(8-6-12-33(26)4-2)14-24(28)29(23)22-15-20(30(34)35)9-10-21(22)31(36)37/h9-10,13-17H,3-8,11-12H2,1-2H3,(H-,34,35,36,37)/p+1 |
InChI-Schlüssel |
CWNKPXFFZSWCLF-UHFFFAOYSA-O |
Kanonische SMILES |
CCN1CCCC2=CC3=C(C=C21)OC4=CC5=[N+](CCCC5=CC4=C3C6=C(C=CC(=C6)C(=O)O)C(=O)O)CC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


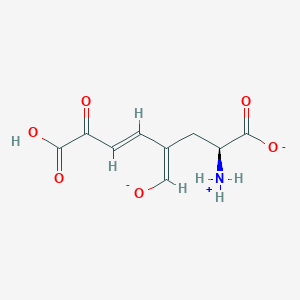
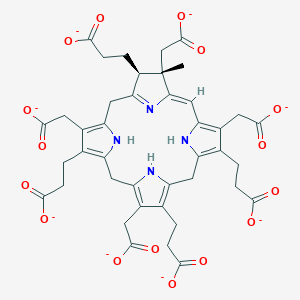
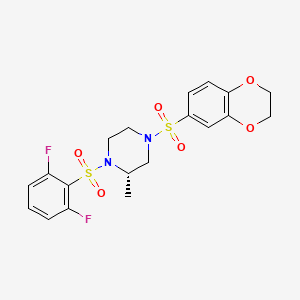
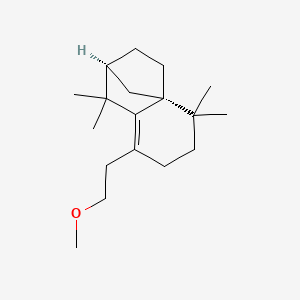
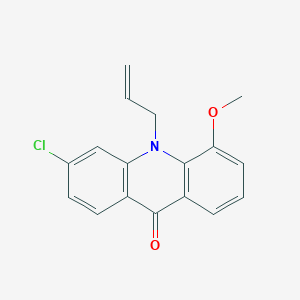
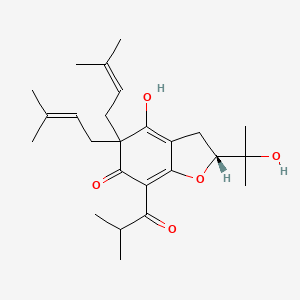
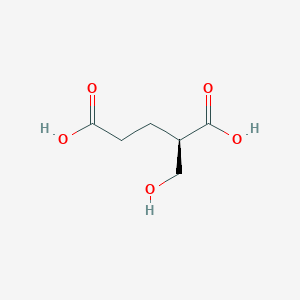
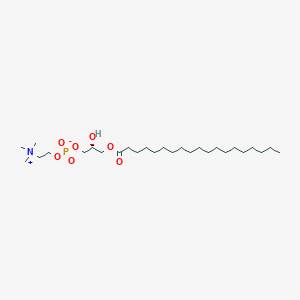
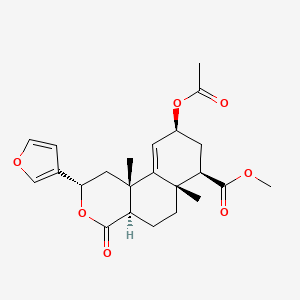
![N-(4-cyclohexylbutyl)-2-[(1R,2S,3R,4S)-3-[[2-[2-(ethylamino)-2-oxoethoxy]-5-fluorophenyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]-1,3-oxazole-4-carboxamide](/img/structure/B1264962.png)
